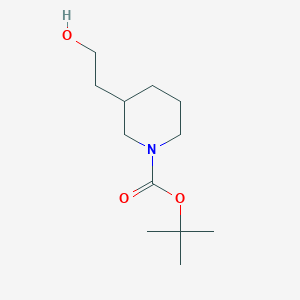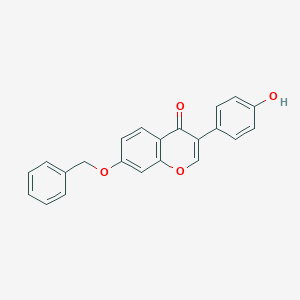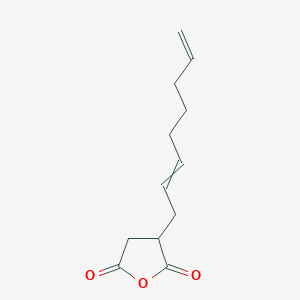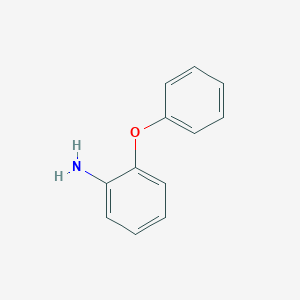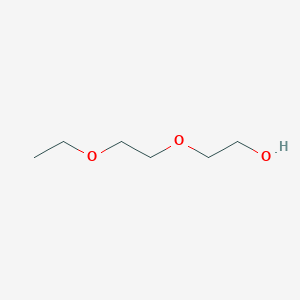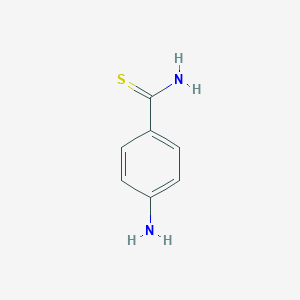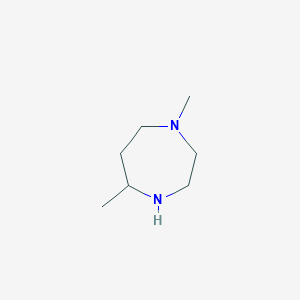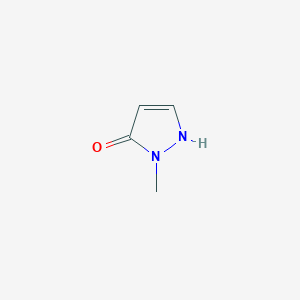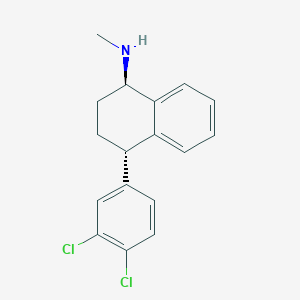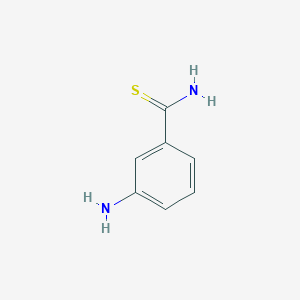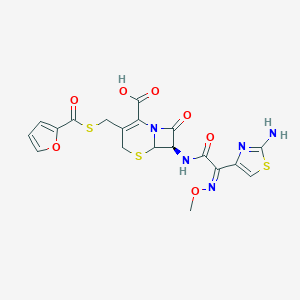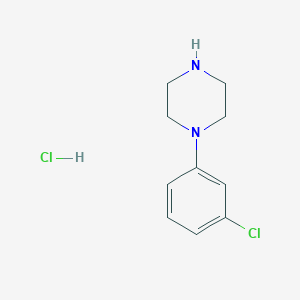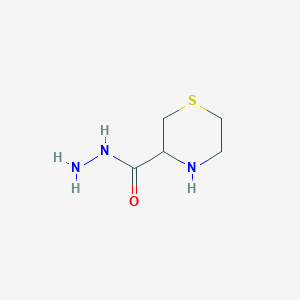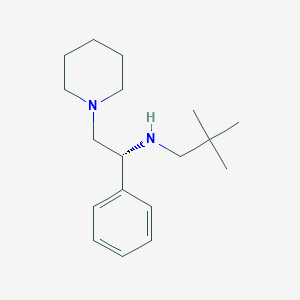![molecular formula C11H12O B124736 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 140210-31-7](/img/structure/B124736.png)
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPC or 7-oxabicyclo[4.2.0]oct-2-ene-1,3,5-trione and has a molecular formula of C10H10O3.
作用機序
The mechanism of action of IPC is not fully understood. However, studies have shown that IPC has antioxidant properties and can scavenge free radicals. IPC has also been shown to inhibit the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
IPC has been shown to have several biochemical and physiological effects. IPC has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its potential as an antioxidant agent. IPC has also been shown to reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
実験室実験の利点と制限
IPC has several advantages as a chemical compound for lab experiments. IPC is readily available and can be synthesized using several methods. IPC is also stable and can be stored for long periods. However, IPC has some limitations as a chemical compound for lab experiments. IPC is highly reactive and can react with other compounds, making it difficult to isolate and purify. IPC is also sensitive to light and heat, which can affect its stability.
将来の方向性
There are several future directions for IPC research. One potential direction is to investigate the use of IPC as an anticancer agent. Further studies are needed to determine the efficacy of IPC in treating various types of cancer. Another potential direction is to investigate the use of IPC as an anti-inflammatory agent. Further studies are needed to determine the efficacy of IPC in treating inflammatory diseases. In addition, further studies are needed to investigate the mechanism of action of IPC and its potential applications in other fields, such as material science and organic chemistry.
Conclusion:
In conclusion, 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPC can be synthesized using several methods and has potential applications in medicinal chemistry, material science, and organic chemistry. IPC has several biochemical and physiological effects and has potential as an antioxidant, anti-inflammatory, and anticancer agent. IPC has several advantages as a chemical compound for lab experiments, but also has some limitations. Further studies are needed to investigate the potential applications of IPC in various fields and to determine its mechanism of action.
合成法
IPC can be synthesized using several methods, including the Diels-Alder reaction, the Claisen rearrangement, and the Michael addition reaction. The Diels-Alder reaction involves the reaction of isoprene with maleic anhydride in the presence of a catalyst to form the IPC compound. The Claisen rearrangement involves the reaction of a β-keto ester with a metal alkoxide to form the IPC compound. The Michael addition reaction involves the reaction of a β-keto ester with an enamine to form the IPC compound.
科学的研究の応用
IPC has potential applications in several fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, IPC has been shown to have anti-inflammatory and antioxidant properties. IPC has also been shown to have potential as an anticancer agent. In material science, IPC has been used as a building block for the synthesis of novel polymers. In organic chemistry, IPC has been used as a starting material for the synthesis of other compounds.
特性
CAS番号 |
140210-31-7 |
|---|---|
製品名 |
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
4-propan-2-ylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C11H12O/c1-7(2)8-3-4-9-6-11(12)10(9)5-8/h3-5,7H,6H2,1-2H3 |
InChIキー |
LLRRKALXKHEMRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
正規SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
同義語 |
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



